
1-Bromo-3,4-dimethyloctan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3,4-dimethyloctan-3-ol is an organic compound with the molecular formula C10H21BrO. It is a brominated alcohol, characterized by the presence of a bromine atom and a hydroxyl group attached to a carbon chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromo-3,4-dimethyloctan-3-ol can be synthesized through several methods. One common approach involves the bromination of 3,4-dimethyloctan-3-ol using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction typically occurs under mild conditions, with the bromine atom selectively attaching to the carbon adjacent to the hydroxyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-3,4-dimethyloctan-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of 3,4-dimethyloctan-3-ol.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction Reactions: The compound can be reduced to 3,4-dimethyloctane using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Chromium trioxide (CrO3) in acidic medium or potassium permanganate (KMnO4) in neutral or alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution: 3,4-dimethyloctan-3-ol.
Oxidation: 3,4-dimethyloctan-3-one.
Reduction: 3,4-dimethyloctane.
Applications De Recherche Scientifique
1-Bromo-3,4-dimethyloctan-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Bromo-3,4-dimethyloctan-3-ol involves its reactivity with various nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-3,7-dimethyloctane: Similar structure but lacks the hydroxyl group.
3,4-Dimethyloctan-3-ol: Similar structure but lacks the bromine atom.
1-Chloro-3,4-dimethyloctan-3-ol: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
1-Bromo-3,4-dimethyloctan-3-ol is unique due to the presence of both a bromine atom and a hydroxyl group, which confer distinct reactivity and properties. This dual functionality allows for a wide range of chemical transformations and applications in various fields.
Propriétés
Numéro CAS |
90157-12-3 |
|---|---|
Formule moléculaire |
C10H21BrO |
Poids moléculaire |
237.18 g/mol |
Nom IUPAC |
1-bromo-3,4-dimethyloctan-3-ol |
InChI |
InChI=1S/C10H21BrO/c1-4-5-6-9(2)10(3,12)7-8-11/h9,12H,4-8H2,1-3H3 |
Clé InChI |
HKGPFCCYSODJHS-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C)C(C)(CCBr)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Chloro-10-[2-(dimethylamino)ethyl]-10H-phenothiazin-3-OL](/img/structure/B14353259.png)
![6-Amino-4-oxo-3-[2-(quinolin-8-yl)hydrazinylidene]-3,4-dihydronaphthalene-2-sulfonic acid](/img/structure/B14353261.png)
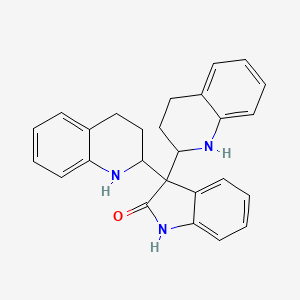
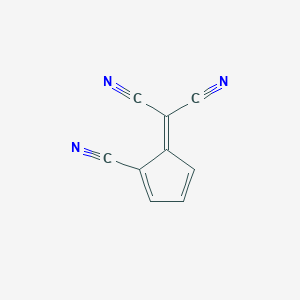
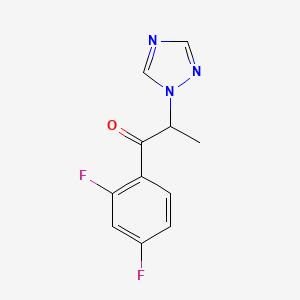
![2-[(4-Fluorophenyl)disulfanyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14353304.png)
![N-[3-(Methylamino)phenyl]-2-phenylacetamide](/img/structure/B14353306.png)
![Benzoic acid, 4-[(1-phenyl-1H-tetrazol-5-yl)oxy]-, methyl ester](/img/structure/B14353319.png)
![1-(2,4-Dinitrophenyl)-2-[1-(3-nitrophenyl)butylidene]hydrazine](/img/structure/B14353320.png)

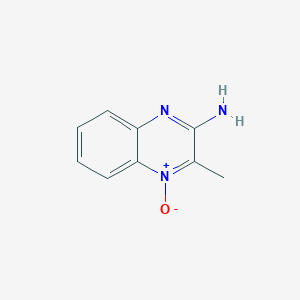
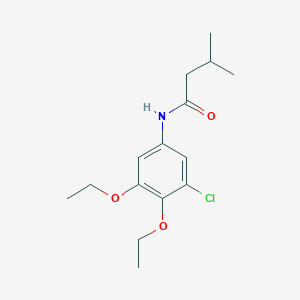
![(E,E)-1,1'-Oxybis[(4-bromophenyl)diazene]](/img/structure/B14353344.png)
![Phenol, 4-nitro-2-[[(2,4,6-trimethylphenyl)imino]methyl]-](/img/structure/B14353348.png)
